molecular formula C22H26ClFN2O3S B12492794 N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chloro-6-fluorobenzyl)-4-methylbenzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chloro-6-fluorobenzyl)-4-methylbenzenesulfonamide

Cat. No.: B12492794
M. Wt: 453.0 g/mol
InChI Key: KQHUQPTVDQQTAI-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chloro-6-fluorobenzyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an azepane ring, a benzyl group substituted with chlorine and fluorine, and a sulfonamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chloro-6-fluorobenzyl)-4-methylbenzenesulfonamide typically involves multiple steps, including the formation of the azepane ring, the introduction of the benzyl group, and the sulfonamide formation. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chloro-6-fluorobenzyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chloro-6-fluorobenzyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chloro-6-fluorobenzyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-azepan-1-yl-2-oxoethyl)-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide
  • N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide
  • N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexyl-4-methylbenzenesulfonamide

Uniqueness

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chloro-6-fluorobenzyl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzyl group, which includes both chlorine and fluorine atoms. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H26ClFN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-[(2-chloro-6-fluorophenyl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H26ClFN2O3S/c1-17-9-11-18(12-10-17)30(28,29)26(15-19-20(23)7-6-8-21(19)24)16-22(27)25-13-4-2-3-5-14-25/h6-12H,2-5,13-16H2,1H3

InChI Key

KQHUQPTVDQQTAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=CC=C2Cl)F)CC(=O)N3CCCCCC3

Origin of Product

United States

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